molecular formula C18H18N2O4 B5685505 3-({3-[(2-METHYLPHENYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID

3-({3-[(2-METHYLPHENYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID

Cat. No.: B5685505
M. Wt: 326.3 g/mol
InChI Key: JPNGZTYUIDWKCY-UHFFFAOYSA-N
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Description

3-({3-[(2-METHYLPHENYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a propanoic acid backbone with carbamoyl groups attached to phenyl rings. Its molecular formula is C18H19NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({3-[(2-METHYLPHENYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 2-methylphenyl isocyanate with 3-aminobenzoic acid to form an intermediate, which is then further reacted with propanoic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-({3-[(2-METHYLPHENYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbamoyl groups to amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-({3-[(2-METHYLPHENYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-({3-[(2-METHYLPHENYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid
  • 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide

Uniqueness

3-({3-[(2-METHYLPHENYL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID is unique due to its specific structural features and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[3-[(2-methylphenyl)carbamoyl]anilino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-12-5-2-3-8-15(12)20-18(24)13-6-4-7-14(11-13)19-16(21)9-10-17(22)23/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNGZTYUIDWKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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